

# In Vivo Efficacy and Pharmacokinetics of AT9283 Hydrochloride: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AT9283 hydrochloride

Cat. No.: B605658

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**AT9283 hydrochloride** is a potent, multi-targeted small molecule inhibitor of several kinases implicated in cancer progression, most notably Aurora kinases A and B, Janus kinase 2 (JAK2), and Abl kinase (including the T315I mutant). Its mechanism of action, centered on the disruption of mitosis and oncogenic signaling pathways, has positioned it as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the in vivo efficacy and pharmacokinetic profile of **AT9283 hydrochloride**, drawing from preclinical and clinical data. Detailed experimental protocols for key assays and visual representations of its mechanism and experimental workflows are included to support further research and development efforts.

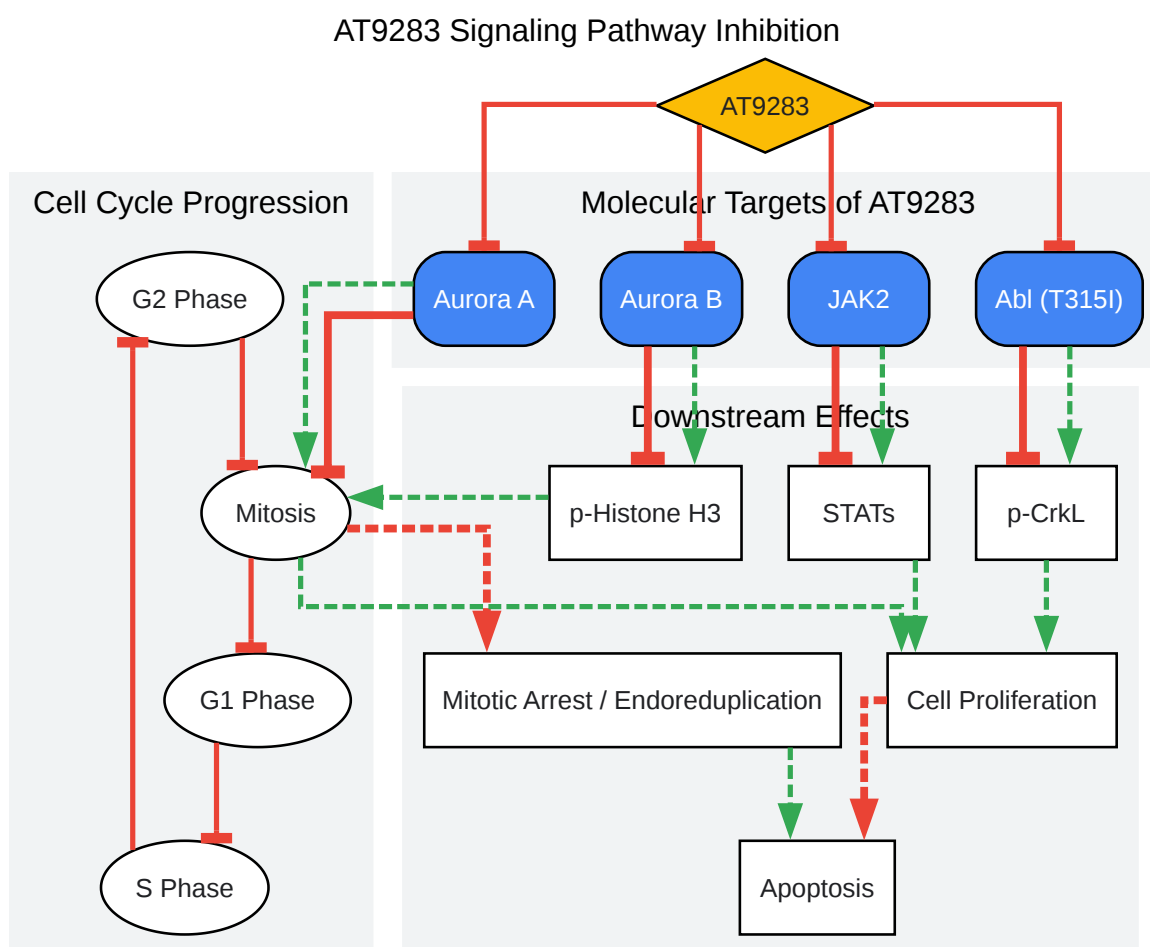
## Introduction

AT9283 is a synthetic, ATP-competitive inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of hematological malignancies and solid tumors.[1][2] Its primary targets, the Aurora kinases, are essential regulators of cell division, and their overexpression is a common feature of many cancers.[3] By inhibiting Aurora A and B, AT9283 disrupts mitotic processes, leading to endoreduplication and apoptosis in cancer cells.[3] Furthermore, its activity against JAK2 and Abl kinases broadens its therapeutic potential to myeloproliferative neoplasms and resistant chronic myeloid leukemia.[2][4] This

guide synthesizes the current knowledge on the in vivo performance of AT9283, providing a critical resource for researchers in the field.

## Mechanism of Action and Signaling Pathway

AT9283 exerts its anti-tumor effects by simultaneously targeting multiple critical signaling pathways involved in cell cycle regulation and oncogenesis. The primary mechanism involves the inhibition of Aurora kinases A and B, which are key for proper mitotic progression. Inhibition of Aurora B leads to the suppression of histone H3 phosphorylation, a critical event for chromosome condensation and segregation. This disruption of mitosis results in polyploidy and subsequent apoptosis. Additionally, AT9283 targets the JAK/STAT pathway by inhibiting JAK2, and the BCR-ABL fusion protein, including the T315I mutation that confers resistance to imatinib.



[Click to download full resolution via product page](#)

AT9283 inhibits key kinases in cell cycle and oncogenic signaling.

## In Vivo Efficacy

AT9283 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.

## Hematological Malignancies

In murine models of leukemia and multiple myeloma, AT9283 has shown robust efficacy. Administration of AT9283 in mice engrafted with BCR-ABL+ leukemic cells resulted in a dose-dependent inhibition of tumor growth.[1] Similarly, in a mantle cell lymphoma xenograft model, AT9283 alone and in combination with docetaxel led to statistically significant tumor growth inhibition and enhanced survival.[3]

Model	Cell Line	Treatment	Dose and Schedule	Tumor Growth Inhibition (%)	Survival Benefit	Reference
Mantle Cell Lymphoma Xenograft	Granta-519	AT9283	15 mg/kg	Modest	-	[3]
Mantle Cell Lymphoma Xenograft	Granta-519	AT9283	20 mg/kg	Statistically Significant (p < 0.05 vs control)	Enhanced	[3]
Mantle Cell Lymphoma Xenograft	Granta-519	Docetaxel	10 mg/kg	Modest	-	[3]
Mantle Cell Lymphoma Xenograft	Granta-519	AT9283 + Docetaxel	15 mg/kg + 10 mg/kg	Statistically Significant (p < 0.01 vs control)	Enhanced	[3]
Mantle Cell Lymphoma Xenograft	Granta-519	AT9283 + Docetaxel	20 mg/kg + 10 mg/kg	Statistically Significant (p < 0.001 vs control)	Enhanced	[3]
ETV6-JAK2 Murine Leukemia	-	AT9283	-	Significant Therapeutic Potential	-	[4]
BCR-ABL+ Leukemia Xenograft	-	AT9283	7.5-12.5 mg/kg, twice daily, 5 days/week	Dose-dependent	-	[1]
Multiple Myeloma	-	AT9283	45 mg/kg, once daily,	-	-	[1]

Xenograft

twice/week

## Solid Tumors

AT9283 has also been evaluated in solid tumor xenograft models. In a colorectal carcinoma (HCT116) model, treatment with AT9283 as a monotherapy and in combination with paclitaxel demonstrated efficacy.<sup>[1]</sup>

Model	Cell Line	Treatment	Dose and Schedule	Tumor Growth Inhibition (% T/C)	Reference
Colorectal Carcinoma Xenograft	HCT116	AT9283	10 mg/kg, twice daily for 5 days	-	<sup>[1]</sup>
Colorectal Carcinoma Xenograft	HCT116	Paclitaxel	12.5 mg/kg, once/week	61% (day 5)	<sup>[1]</sup>
Colorectal Carcinoma Xenograft	HCT116	AT9283 + Paclitaxel	5 mg/kg AT9283 (twice daily for 4 days) + 12.5 mg/kg Paclitaxel (once/week)	37% (day 12, p < 0.001)	<sup>[1]</sup>

## Pharmacokinetics

The pharmacokinetic profile of AT9283 has been characterized in preclinical species and in human clinical trials.

## Preclinical Pharmacokinetics

Pharmacokinetic studies in mice have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of AT9283.

Species	Dose	Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t1/2 (h)	Clearance (mL/min/kg)	Vd (L/kg)
Mouse	10 mg/kg	IV	-	-	-	-	26	2.4
Mouse	10 mg/kg	PO	582	1.5	2540	3.9	-	-
Rat	1 mg/kg	IV	-	-	-	-	31	2.6
Rat	5 mg/kg	IV	-	-	-	-	25	2.2
Rat	10 mg/kg	PO	-	-	-	-	-	-
Dog	5 mg/kg	IV	-	-	-	-	4.1	0.9

Note: Comprehensive preclinical PK data is not fully available in the public domain. The table is populated with available data.

## Clinical Pharmacokinetics

Phase I clinical trials have provided insights into the pharmacokinetics of AT9283 in pediatric and adult patients. In a study with pediatric patients with solid tumors, AT9283 was administered as a 72-hour continuous intravenous infusion.[5]

Dose Level (mg/m <sup>2</sup> /day)	Number of Patients	C <sub>max</sub> (ng/mL)	AUC <sub>inf</sub> (ng·mL/h)	t <sub>1/2</sub> (h)
7	3	49.3 (± 14.2)	2660 (± 1220)	4.9 (± 1.5)
9	6	73.1 (± 25.1)	3680 (± 1290)	
11.5	6	68.7 (± 20.3)	3720 (± 1160)	
14.5	6	63.3 (± 19.5)	3440 (± 1120)	
18.5	7	81.3 (± 25.4)	4390 (± 1450)	
23	5	77.2 (± 23.1)	4170 (± 1250)	

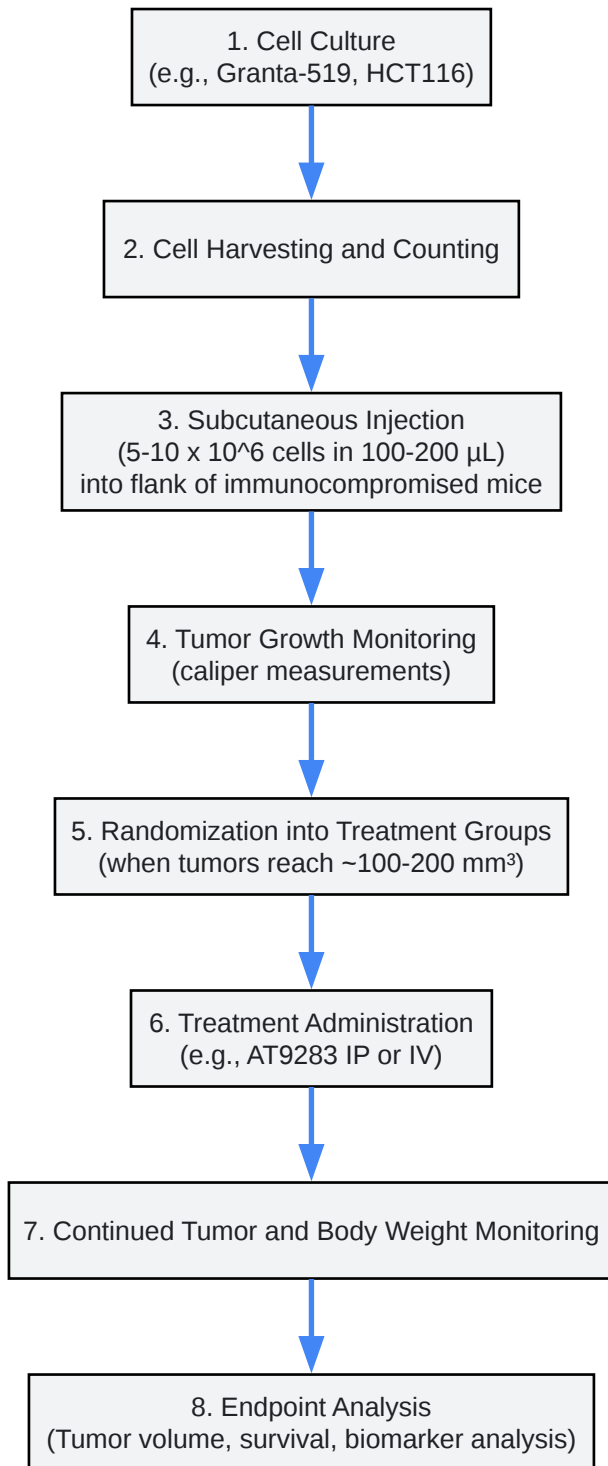
In adult patients with relapsed/refractory leukemia, exposure to AT9283, as measured by C<sub>max</sub> and AUC, generally increased with dose.[6] The mean maximum plasma concentrations (C<sub>max</sub>) were reached between 41 and 62 hours.[6]

## Experimental Protocols

### In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for establishing and evaluating the efficacy of AT9283 in a subcutaneous xenograft model.

## Xenograft Efficacy Study Workflow

[Click to download full resolution via product page](#)



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Optimizing and predicting the in vivo activity of AT9283 as a monotherapy and in combination with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Efficacy and Pharmacokinetics of AT9283 Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605658#in-vivo-efficacy-and-pharmacokinetics-of-at9283-hydrochloride]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)